molecular formula C17H11F3N4OS B287345 Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Katalognummer B287345
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: YSJYLUYDMKYGIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells, making it a promising candidate for the development of new cancer therapies.

Wirkmechanismus

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the growth and survival of B-cells. By inhibiting BTK, Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
The biochemical and physiological effects of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether have been extensively studied in both preclinical and clinical settings. Studies have shown that Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is well-tolerated and has a favorable safety profile, with few adverse effects reported. In addition, Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has been shown to be effective in reducing the size of tumors and improving overall survival in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether in lab experiments include its high potency and selectivity for BTK, as well as its favorable safety profile. However, limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the high cost of the compound.

Zukünftige Richtungen

For the development of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether as a cancer therapy include further preclinical and clinical studies to determine its efficacy in different types of cancer, as well as studies to determine the optimal dosing and administration schedule. In addition, there is a need for the development of new and more efficient synthesis methods for Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, as well as the identification of new compounds that may have similar or improved activity against BTK.

Synthesemethoden

The synthesis of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves several steps, including the reaction of 4-(trifluoromethyl)phenyl hydrazine with 2-bromo-5-nitrophenyl ether, followed by the reduction of the resulting nitro compound to the corresponding amine. This amine is then reacted with 2-chloro-6-(methylthio)pyridine to form the triazole ring, and the final product is obtained by reacting this intermediate with 4-bromo-3-fluoronitrobenzene.

Wissenschaftliche Forschungsanwendungen

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Multiple studies have shown that Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is effective in inhibiting the growth and survival of cancer cells both in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.

Eigenschaften

Produktname

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Molekularformel

C17H11F3N4OS

Molekulargewicht

376.4 g/mol

IUPAC-Name

6-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F3N4OS/c1-25-13-4-2-3-11(9-13)15-23-24-14(21-22-16(24)26-15)10-5-7-12(8-6-10)17(18,19)20/h2-9H,1H3

InChI-Schlüssel

YSJYLUYDMKYGIO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Kanonische SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.